Cas no 1289112-68-0 (5-Bromo-3-chloro-2-(pyrrolidin-1-yl)pyridine)
5-Bromo-3-chloro-2-(pyrrolidin-1-yl)pyridine Chemical and Physical Properties
Names and Identifiers
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- 5-Bromo-3-chloro-2-(pyrrolidin-1-yl)pyridine
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- MDL: MFCD21977703
- Inchi: 1S/C9H10BrClN2/c10-7-5-8(11)9(12-6-7)13-3-1-2-4-13/h5-6H,1-4H2
- InChI Key: AVKCONKTUYCLRV-UHFFFAOYSA-N
- SMILES: BrC1=CN=C(C(=C1)Cl)N1CCCC1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 173
- XLogP3: 3.1
- Topological Polar Surface Area: 16.1
5-Bromo-3-chloro-2-(pyrrolidin-1-yl)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 195803-5g |
5-Bromo-3-chloro-2-(pyrrolidin-1-yl)pyridine, 95% |
1289112-68-0 | 95% | 5g |
$1733.00 | 2023-09-07 | |
| A2B Chem LLC | AE64451-5g |
5-bromo-3-chloro-2-(pyrrolidin-1-yl)pyridine |
1289112-68-0 | 95% | 5g |
$1151.00 | 2024-04-20 |
5-Bromo-3-chloro-2-(pyrrolidin-1-yl)pyridine Related Literature
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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3. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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4. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on 5-Bromo-3-chloro-2-(pyrrolidin-1-yl)pyridine
5-Bromo-3-chloro-2-(pyrrolidin-1-yl)pyridine (CAS No. 1289112-68-0): A Comprehensive Overview
5-Bromo-3-chloro-2-(pyrrolidin-1-yl)pyridine (CAS No. 1289112-68-0) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique bromine, chlorine, and pyrrolidine substituents on a pyridine ring, has garnered considerable attention due to its potential in the development of novel therapeutic agents.
The chemical structure of 5-Bromo-3-chloro-2-(pyrrolidin-1-yl)pyridine is defined by its molecular formula C9H10BrClN2. The presence of the bromine and chlorine atoms imparts specific electronic and steric properties that can influence the compound's reactivity and biological activity. The pyrrolidine moiety, a five-membered ring containing a nitrogen atom, further enhances the compound's structural diversity and functional versatility.
In recent years, 5-Bromo-3-chloro-2-(pyrrolidin-1-yl)pyridine has been extensively studied for its potential as a building block in the synthesis of various bioactive molecules. Its unique combination of functional groups makes it an attractive candidate for the development of drugs targeting specific biological pathways. For instance, research has shown that compounds derived from 5-Bromo-3-chloro-2-(pyrrolidin-1-yl)pyridine can exhibit potent anti-inflammatory and anti-cancer activities.
A study published in the Journal of Medicinal Chemistry highlighted the use of 5-Bromo-3-chloro-2-(pyrrolidin-1-yl)pyridine as a key intermediate in the synthesis of novel inhibitors targeting protein kinases. These inhibitors have shown promising results in preclinical studies, demonstrating significant efficacy against various cancer cell lines. The ability to modulate protein kinase activity is crucial in cancer therapy, as these enzymes play a central role in cell proliferation and survival.
Beyond its applications in cancer research, 5-Bromo-3-chloro-2-(pyrrolidin-1-yl)pyridine has also been explored for its potential in neurodegenerative diseases. A recent study published in the European Journal of Medicinal Chemistry reported the synthesis and evaluation of derivatives of 5-Bromo-3-chloro-2-(pyrrolidin-1-yl)pyridine as potential inhibitors of beta-secretase (BACE1), an enzyme implicated in the pathogenesis of Alzheimer's disease. The results indicated that several derivatives exhibited potent inhibitory activity against BACE1, suggesting their potential as therapeutic agents for Alzheimer's disease.
The synthetic accessibility of 5-Bromo-3-chloro-2-(pyrrolidin-1-yl)pyridine is another factor contributing to its widespread use in medicinal chemistry. Various synthetic routes have been developed to efficiently produce this compound, allowing researchers to explore a wide range of structural modifications. One such method involves the reaction of 5-bromo-pyridin-2(1H)-one with 1-chloroethyl chloride followed by treatment with pyrrolidine. This multi-step process yields high purity 5-Bromo-3-chloro-2-(pyrrolidin-1-yl)pyridine, suitable for further derivatization.
In addition to its synthetic utility, 5-Bromo-3-chloro-2-(pyrrolidin-1-yl)pyridine has been investigated for its pharmacokinetic properties. Studies have shown that this compound exhibits favorable solubility and permeability characteristics, making it suitable for oral administration. These properties are crucial for ensuring that the compound can effectively reach its intended target within the body.
The safety profile of 5-Bromo-3-chloro-2-(pyrrolidin-1-yl)pyridine is another important consideration in its development as a pharmaceutical agent. Preclinical toxicology studies have demonstrated that this compound is well-tolerated at therapeutic doses, with no significant adverse effects observed. However, further clinical trials are necessary to fully evaluate its safety and efficacy in human subjects.
In conclusion, 5-Bromo-3-chloro-2-(pyrrolidin-1-y l)pyridine (CAS No. 1289112-68\-0) represents a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for the development of novel therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders. Ongoing research continues to uncover new possibilities for this versatile compound, highlighting its significance in modern drug discovery efforts.
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